

# Thermodynamic Properties of Cyclononanol: A Technical Guide

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## Compound of Interest

Compound Name: Cyclononanol

Cat. No.: B11936173

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental thermodynamic data for **cyclononanol** is scarce in publicly available literature. This guide provides a comprehensive overview of the thermodynamic properties of a representative smaller cycloalkanol, cyclopentanol, and outlines the standard experimental methodologies for determining these properties, which are applicable to **cyclononanol**. The provided quantitative data for cyclopentanol can serve as a baseline for estimation and further computational or experimental investigation of **cyclononanol**.

## Introduction

Cycloalkanols are a class of organic compounds containing a hydroxyl group attached to a cycloalkane ring. Their thermodynamic properties are of significant interest in various fields, including materials science, chemical engineering, and pharmaceutical development, as they govern the compounds' phase behavior, solubility, and reactivity. Understanding these properties is crucial for process design, formulation development, and computational modeling. This technical guide summarizes key thermodynamic parameters and details the experimental protocols for their determination.

## Quantitative Thermodynamic Data

The following tables summarize the available experimental thermodynamic data for cyclopentanol, a well-studied analog of **cyclononanol**. These values provide a reference point for understanding the thermodynamic behavior of cyclic alcohols.

Table 1: Standard Molar Enthalpy and Entropy of Formation of Cyclopentanol

Property	State	Value	Units
Standard Molar Enthalpy of Formation ( $\Delta_f H^\circ$ )	Liquid	-300.1	kJ/mol
Gas	-242.5	kJ/mol	
Standard Molar Entropy ( $S^\circ$ )	Liquid	204.1	J/(mol·K)
Gas	362.9	J/(mol·K)	

Table 2: Molar Heat Capacity and Phase Transition Data for Cyclopentanol

Property	State/Transition	Temperature (K)	Value	Units
Molar Heat Capacity ( $C_p$ )	Liquid	298.15	182.5	J/(mol·K)
Enthalpy of Fusion ( $\Delta_{fus} H$ )	Solid to Liquid	257.4	1.43	kJ/mol
Entropy of Fusion ( $\Delta_{fus} S$ )	Solid to Liquid	257.4	1.43	J/(mol·K)
Enthalpy of Vaporization ( $\Delta_{vap} H$ )	Liquid to Gas	298.15	57.4	kJ/mol
Boiling Point	-	412.15 - 413.15	-	K

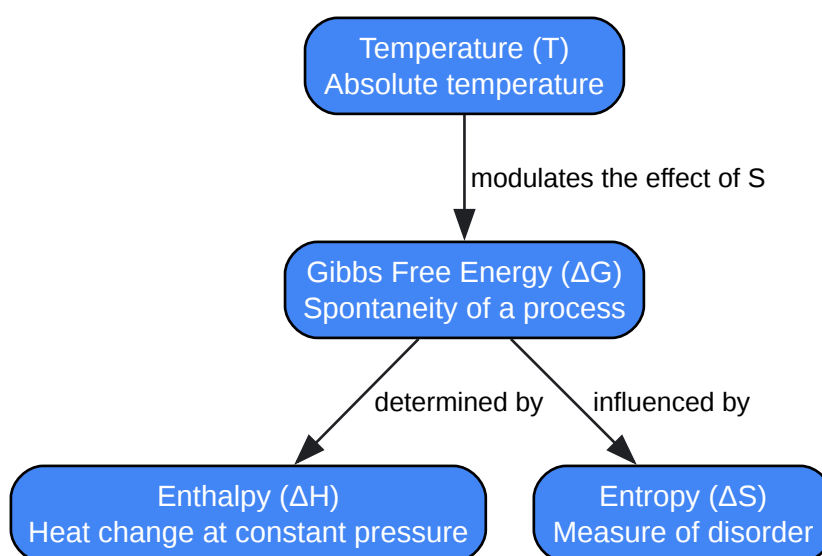
## Experimental Protocols

The determination of thermodynamic properties is reliant on precise calorimetric and analytical techniques. Below are detailed methodologies for key experiments.

## Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a compound is determined by measuring the heat of combustion in a bomb calorimeter.

Experimental Workflow:



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